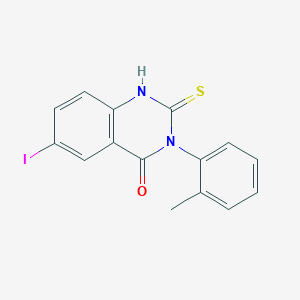![molecular formula C20H17N3O2 B14171753 N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide CAS No. 6061-32-1](/img/structure/B14171753.png)
N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide” typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3-methyl-2-pyridinecarboxylic acid with aniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Acylation: The resulting amide is then acylated with benzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide” depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridinyl)-2-[(phenylcarbonyl)amino]benzamide
- N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzoic acid
- N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzylamine
Uniqueness
“N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide” is unique due to the presence of the 3-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
6061-32-1 |
|---|---|
Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-benzamido-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-8-7-13-21-18(14)23-20(25)16-11-5-6-12-17(16)22-19(24)15-9-3-2-4-10-15/h2-13H,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
MUIAHSHBFNLLSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


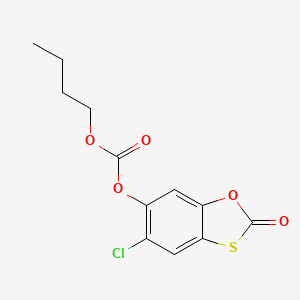
![(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14171674.png)
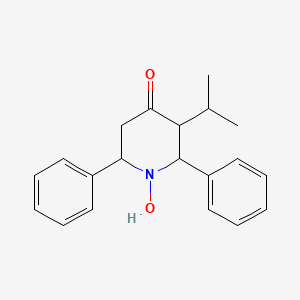
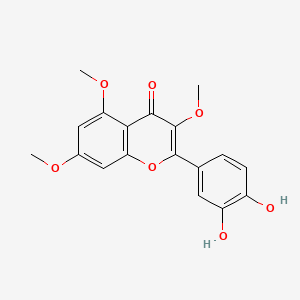
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
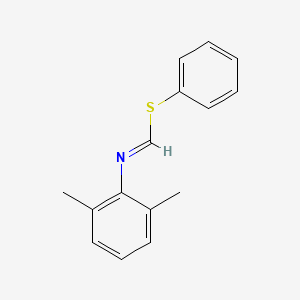
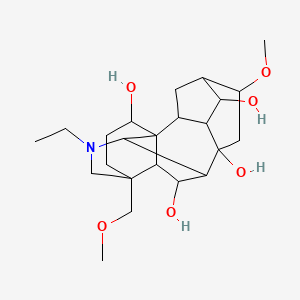
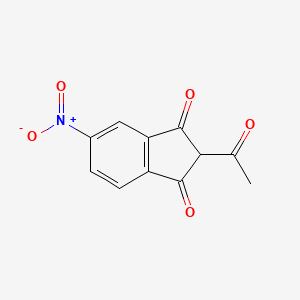
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-](/img/structure/B14171725.png)
![5-[C-(4-methylphenyl)-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14171730.png)
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)

